3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenylpiperazine moiety, which is known for its presence in many pharmacologically active compounds.
Properties
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-20(27-14-12-26(13-15-27)17-6-2-1-3-7-17)10-11-28-16-24-21-18-8-4-5-9-19(18)25-22(21)23(28)30/h1-9,16,25H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARHMYPVJWHPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and the subsequent attachment of the phenylpiperazine group. Common synthetic routes may involve:
Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenylpiperazine Group: This step often involves nucleophilic substitution reactions where the phenylpiperazine moiety is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Known for its inhibitory effects on certain proteases.
(3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione: Investigated for its potential as an anti-Alzheimer agent.
Uniqueness
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a pyrimidoindole core with a phenylpiperazine group makes it a versatile molecule for various research applications.
Biological Activity
The compound 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule notable for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications, drawing from diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 362.43 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.43 g/mol |
| LogP | 1.5616 |
| Polar Surface Area | 45.97 Ų |
| Hydrogen Bond Acceptors | 5 |
The presence of the pyrimidine and indole moieties suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer pathways.
Preliminary studies indicate that this compound may exhibit activity through several mechanisms:
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.
- Enzyme Inhibition : The keto group and the pyrimidine structure may allow for interaction with kinases or other enzymes involved in cell signaling and proliferation.
Pharmacological Profiles
The compound has shown promise in various biological assays:
- Antidepressant Activity : Due to its structural similarity to known antidepressants, it may modulate serotonin receptors.
- Antitumor Effects : Initial studies suggest cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
Research conducted on derivatives of this compound has demonstrated significant biological activity:
- A study by Xia et al. reported that similar compounds exhibited IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines, suggesting moderate potency in inhibiting tumor growth .
Interaction Studies
Interaction studies have focused on how the compound binds to target proteins:
| Target Protein | Binding Affinity (Kd) |
|---|---|
| Serotonin Receptor 5-HT1A | 50 nM |
| Dopamine Receptor D2 | 75 nM |
These findings highlight the compound's potential as a CNS-active agent.
Synthesis Pathways
The synthesis of This compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the pyrimidine core via cyclization reactions.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Final modifications to achieve the desired functional groups.
Each step requires optimization for yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
